Sitoindoside II

Description

Overview of Sitoindoside II in Natural Product Chemistry

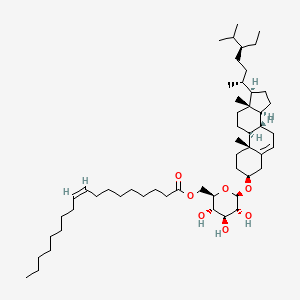

This compound is a naturally occurring chemical compound classified as a stigmastane-type steroidal glycoside. foodb.ca Specifically, it is an acyl steryl glycoside, a fatty acid ester of a steroidal glucopyranoside. sigmaaldrich.com The structure of this compound consists of a β-sitosterol backbone linked to a glucose molecule, which is further esterified with an oleoyl (B10858665) group at the 6-O position. avantiresearch.com This unique structure, particularly the oleoyl group, contributes to its distinct biological properties.

The compound is primarily isolated from the roots of Withania somnifera (L.) Dunal, commonly known as Ashwagandha, a plant well-regarded for its rich content of withanolides and other secondary metabolites. nih.gov Beyond Withania somnifera, this compound has also been identified in other plants, including the fruits of Musa paradisiaca (banana) and the aerial parts of Cichorium intybus L. (chicory). sigmaaldrich.comnih.gov In these plants, it exists as a secondary metabolite. The isolation process from plant sources typically involves solvent extraction followed by advanced chromatographic techniques to ensure purity. smolecule.com

Chemically, this compound is characterized by the molecular formula C₅₃H₉₂O₇ and a molecular weight of approximately 841.29 g/mol . sigmaaldrich.com It belongs to a broader class of compounds known as glycowithanolides, which are prevalent in Withania somnifera. scilit.comwisdomlib.org

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 6-O-oleoyl-sitosteryl-β-D-glucose | avantiresearch.com |

| Synonyms | 3-O-[(6'-O-oleoyl)-ß-D-glucopyranosyl] sitosterol (B1666911); 18:1 sitosteryl glucose | avantiresearch.com |

| Molecular Formula | C₅₃H₉₂O₇ | sigmaaldrich.com |

| Molecular Weight | 841.29 g/mol | sigmaaldrich.com |

| CAS Number | 53657-29-7 | sigmaaldrich.comavantiresearch.com |

| Compound Class | Steroidal Glycoside; Acyl Steryl Glycoside | foodb.casigmaaldrich.com |

Significance in Medicinal Plant Research

This compound is a significant compound in the field of medicinal plant research, largely due to its status as one of the active constituents of Withania somnifera. aditum.orgnih.gov This plant has been a cornerstone of traditional Indian medicine for centuries, and modern phytochemical investigations have sought to identify the specific compounds responsible for its reputed effects. nih.govwikipedia.org Sitoindosides, including this compound, are among the key bioactive molecules isolated from the plant, alongside withanolides and alkaloids. nih.govmdpi.com

Table 2: Selected Research Findings on the Biological Activities of this compound

| Biological Activity | Research Finding | Source |

| Anti-inflammatory | Demonstrates potent anti-inflammatory activity by suppressing pro-inflammatory cytokines and mediators. | |

| Antioxidant | Exhibits strong antioxidant properties, helping to protect cells from oxidative stress and damage. | |

| Immunomodulatory | Enhances the activity of immune cells like macrophages, promoting phagocytosis. | smolecule.com |

| Neuroprotective | Preliminary research indicates potential in protecting neuronal cells from oxidative stress and inflammation. | smolecule.com |

| Anti-cancer | Shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical research. |

Historical Context of Research on this compound and Related Compounds

Research into the chemical constituents of Withania somnifera has a long history, with a significant focus on a class of C-28 steroidal lactones known as withanolides. nih.govnih.gov Over time, investigations expanded to include other classes of compounds, leading to the isolation and characterization of sitoindosides. mdpi.com The term "sitoindoside" was introduced to describe a novel group of acyl steryl glucosides and glycowithanolides from Withania somnifera.

Early research in the late 1980s identified sitoindosides VII and VIII as new acylsterylglucosides and sitoindosides IX and X as new glycowithanolides. scispace.com These studies were pivotal as they not only elucidated the structures of these compounds but also linked them to the anti-stress and immunomodulatory effects traditionally associated with the plant. scilit.comscispace.com For instance, a 1987 study reported on the anti-stress activity of sitoindosides VII and VIII. scispace.com This was followed by research on the immunomodulatory and central nervous system effects of sitoindosides IX and X. scilit.com

These foundational studies paved the way for further exploration of the "glycowithanolides," a group that includes this compound. scilit.com The research distinguished these compounds from the more extensively studied withanolides, like withaferin A. scispace.com The discovery of sitoindosides highlighted the chemical complexity of Withania somnifera and suggested that its biological activity arises from a synergistic interaction of multiple constituents. nih.govscispace.com Subsequent research has continued to explore the diverse biological activities of this family of compounds, including their potential antiviral properties, as seen in molecular docking studies against the main protease of SARS-CoV-2. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h16-17,27,37-39,41-46,48-51,55-57H,8-15,18-26,28-36H2,1-7H3/b17-16-/t38-,39+,41+,42+,43-,44+,45+,46-,48-,49+,50-,51-,52+,53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEONOMPSMYAQO-JXJRCNQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CC[C@H](CC)C(C)C)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H92O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

841.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53657-29-7 | |

| Record name | Sitoindoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Isolation, Extraction, and Purification Methodologies for Sitoindoside Ii

Source Identification and Selection for Sitoindoside II Extraction

The primary sources for this compound are specific plants known for their rich phytochemical profiles. The selection of these sources is the critical first step in obtaining the compound.

Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine and a significant source of this compound. scispace.comiosrjournals.org This plant is rich in a class of compounds called withanolides, which also includes various sitoindosides. mdpi.commdpi.com These compounds are found in different parts of the plant, including the roots and leaves. iosrjournals.orgjddtonline.info The presence of this compound, alongside other bioactive molecules like withaferin A and withanolide D, makes Withania somnifera a primary target for extraction. scispace.comnih.gov

Cichorium intybus L., or chicory, is another plant in which this compound has been identified. nih.gov Research has shown that the aerial parts of this plant, when subjected to specific extraction processes, yield a variety of compounds, including this compound. nih.govresearchgate.netresearchgate.net This discovery has broadened the known natural occurrences of this particular glycoside.

Beyond Withania somnifera and Cichorium intybus, this compound and related compounds have been reported in other plant species. For instance, sitoindosides I and II were previously reported from Musa paradisiaca. nih.gov The related compound, Sitoindoside I, has been isolated from Breynia fruticosa, Walsura yunnanensis, and Ligularia dolichobotrys. nih.gov These findings suggest a wider distribution of sitoindosides in the plant kingdom than initially documented.

Cichorium intybus L.

Extraction Techniques

Once a suitable plant source is selected, the next crucial step is the extraction of this compound. This involves using solvents and, more recently, advanced methods to efficiently draw out the desired compound from the plant material.

Traditional and widely used methods for extracting sitoindosides and other withanolides from plant materials rely on solvents. Methanol (B129727) and ethanol (B145695) are commonly employed due to their effectiveness in dissolving these compounds. mdpi.com

For instance, a methanolic extract of the fruits of W. somnifera is used to purify withanamides, a class of compounds structurally related to sitoindosides. mdpi.com Similarly, the ethanolic extract of the aerial parts of Cichorium intybus has been successfully used to isolate this compound. nih.govresearchgate.netresearchgate.net The choice of solvent is critical and often depends on the polarity of the target compounds. mdpi.com Studies have explored various solvent compositions, such as different ratios of methanol and water, to optimize the extraction of withanolides. google.com For example, a 60:40 mixture of methanol and water has been found to be optimal for extracting withaferin-A from fresh Withania somnifera leaves. google.com

The general process involves soaking the powdered plant material in the chosen solvent, followed by filtration and concentration of the extract. jddtonline.info Further purification is then carried out using chromatographic techniques.

To improve efficiency and reduce the use of organic solvents, advanced extraction techniques have been developed. These methods offer advantages in terms of extraction time and yield. mdpi.com

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, which accelerates the extraction process. MAE has been shown to be significantly faster and requires less solvent compared to conventional methods like Soxhlet extraction for obtaining withanolides from Withania somnifera. innovareacademics.inresearchgate.net

Ultrasound-Assisted Solvent Extraction (UASE): UASE utilizes ultrasonic waves to create cavitation bubbles in the solvent, enhancing cell wall disruption and improving solvent penetration into the plant material. This method also offers higher yields and shorter extraction times. mdpi.com

Supercritical Fluid Extraction (SFE): This technique employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is considered a "green" technology due to the use of a non-toxic and environmentally friendly solvent. It has been effectively used for the extraction of sesquiterpene lactones from Cichorium intybus roots. mdpi.com

Following extraction, purification is essential to isolate this compound from the crude extract. This is typically achieved through various chromatographic techniques, such as column chromatography over silica (B1680970) gel and High-Performance Liquid Chromatography (HPLC). mdpi.comjddtonline.info The purity of the isolated compound is then confirmed using analytical methods like Thin-Layer Chromatography (TLC) and spectroscopic analysis. jddtonline.info

Solvent-Based Extraction (e.g., Ethanol, Methanol)

Purification Strategies

The purification of this compound from its natural sources is a multi-step process that relies on the compound's specific physicochemical properties. After initial extraction from plant material, typically using solvents like ethanol or methanol, a series of chromatographic techniques are employed to isolate the compound from a complex mixture of other phytochemicals. biocrick.com The strategies are designed to separate this compound based on its polarity, size, and affinity for different chromatographic media.

Chromatographic Separation Techniques

Chromatography is the cornerstone for the isolation and purification of this compound. A combination of different chromatographic methods is often necessary to achieve a high degree of purity. The process generally starts with low-resolution techniques for crude fractionation, followed by high-resolution methods for final polishing.

Column chromatography (CC) serves as a primary and essential step in the purification of this compound from crude plant extracts. nih.gov This technique separates compounds based on their differential adsorption to a stationary phase packed within a column.

Research Findings: In studies involving the isolation of compounds from the ethanolic extract of the aerial parts of Cichorium intybus (chicory), silica gel column chromatography was instrumental. nih.govnih.gov The crude extract was subjected to a silica gel column, and elution was performed using a solvent gradient. This process yielded several fractions, one of which contained this compound. nih.govnih.gov Similarly, crude mixtures from Withania somnifera extracts are often fractionated on silica gel columns (230–400 mesh). The separation is typically achieved using a gradient of ethyl acetate (B1210297) in hexane (B92381). Monitoring of the collected fractions, often by Thin Layer Chromatography (TLC), allows for the identification of those containing the target compound.

Table 1: Column Chromatography Parameters for this compound Isolation

| Parameter | Description | Source(s) |

| Stationary Phase | Silica gel (230-400 mesh) | nih.gov |

| Mobile Phase (Eluent) | Gradient of ethyl acetate in hexane (e.g., 10% to 50%) | |

| Application | Initial fractionation of crude ethanolic or methanolic extracts | nih.gov |

| Outcome | Separation of the crude extract into multiple fractions, concentrating this compound in specific fractions | biocrick.comnih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification and quantification of this compound in various extracts. It offers high resolution and sensitivity, making it ideal for confirming the presence of the compound and assessing its purity.

Research Findings: HPLC analysis is a standard method for analyzing Ashwagandha (Withania somnifera) root extracts to confirm the presence of various sitoindosides, including this compound. googleapis.com The technique is also used to analyze withanolides and other related compounds. acs.org Reversed-phase HPLC methods are commonly developed for the simultaneous analysis of multiple structurally similar compounds from plant extracts. acs.org While primarily an analytical tool in this context, the data from HPLC is crucial for optimizing preparative purification methods. A typical HPLC system can provide a clean baseline and excellent resolution of marker peaks from a crude extract. jchps.com

Table 2: HPLC in the Analysis of this compound and Related Compounds

| Parameter | Description | Source(s) |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | acs.org |

| Application | Qualitative and quantitative analysis of this compound in plant extracts | googleapis.com |

| Detection | Photodiode Array (PDA) is often used for profiling extract compositions | acs.org |

| Significance | Confirms the presence and helps determine the purity of this compound, guiding the purification process | googleapis.comacs.org |

For obtaining highly pure this compound, particularly for research and analytical standard preparation, semi-preparative reverse-phase HPLC is employed. This method works on the same principles as analytical HPLC but uses larger columns and can handle higher sample loads (in the milligram to gram range), allowing for the collection of purified fractions. metwarebio.com

Research Findings: While specific protocols for the semi-preparative HPLC of this compound are proprietary or detailed within specific research papers, the general methodology is widely applied for the purification of natural products. metwarebio.comnih.gov After initial purification by column chromatography, the enriched fractions containing this compound would be subjected to semi-preparative RP-HPLC. This step is effective at separating the target compound from closely related impurities that were not removed by lower-resolution techniques. nih.gov The technique provides high yields of purified product with purity levels often exceeding 95%. metwarebio.com

Table 3: General Application of Semi-Preparative HPLC for Natural Product Purification

| Parameter | Description | Source(s) |

| Column Type | Typically a C18 reverse-phase column with a larger internal diameter (e.g., 10-25 mm) | metwarebio.com |

| Sample Load | Milligram to gram range | metwarebio.com |

| Goal | High-resolution purification to isolate the target compound from closely related impurities | nih.gov |

| Outcome | Collection of highly pure fractions of the target compound | metwarebio.comnih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used extensively during the isolation process of this compound. ijrar.orgwikipedia.org Its primary roles are to monitor the progress of column chromatography separations and to identify which fractions contain the target compound. researchgate.net

Research Findings: TLC is used to check the composition of fractions collected from column chromatography. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system, the components separate based on their polarity. The resulting spots can be visualized, often under UV light or by using a staining reagent. wikipedia.org The retention factor (Rf) value of the spots is compared to that of a known standard of this compound to identify the correct fractions. Commercial preparations of this compound often state their purity as being greater than 99% as determined by TLC, highlighting its importance as a quality control tool. sigmaaldrich.com

Table 4: Role of Thin Layer Chromatography (TLC) in this compound Purification

| Parameter | Description | Source(s) |

| Stationary Phase | A plate coated with a thin layer of an adsorbent, typically silica gel 60 F254 | jchps.com |

| Mobile Phase | A solvent or mixture of solvents (e.g., Chloroform:Methanol mixtures) | |

| Application | Monitoring fractions from column chromatography; Preliminary identification of compounds; Purity assessment | wikipedia.orgresearchgate.net |

| Visualization | UV light or staining reagents (e.g., Ce-Mo stain) | wikipedia.org |

Sephadex LH-20 is a versatile chromatography medium used for the separation of small biomolecules based on their size (size-exclusion) and polarity (partition chromatography) in organic solvents. sigmaaldrich.comcytivalifesciences.com It is particularly effective for purifying lipids, steroids, and other natural products. avantorsciences.com

Research Findings: Sephadex LH-20 is prepared by hydroxypropylating dextran, which gives the matrix both hydrophilic and lipophilic properties. cytivalifesciences.comresearchgate.net This dual nature allows for effective separation of compounds in a wide range of solvents. In the context of isolating compounds similar to this compound, such as Sitoindoside I, Sephadex LH-20 has been used as a key purification step after initial fractionation on a silica gel column. The enriched fractions are passed through a Sephadex LH-20 column to remove remaining impurities, taking advantage of molecular sizing and partitioning effects to achieve further purification. researchgate.net

Table 5: Application of Sephadex LH-20 in Natural Product Isolation

| Parameter | Description | Source(s) |

| Matrix | Hydroxypropylated cross-linked dextran | cytivalifesciences.comresearchgate.net |

| Separation Principle | Size exclusion and partition chromatography | sigmaaldrich.comcytivalifesciences.com |

| Application | Purification of fractions containing steroids, lipids, and other small biomolecules | avantorsciences.comresearchgate.net |

| Typical Use | A polishing step after initial column chromatography to separate closely related species | avantorsciences.com |

Thin Layer Chromatography (TLC)

Other Purification Approaches

Beyond conventional column chromatography, several other sophisticated purification techniques are instrumental in isolating this compound with high purity. These methods offer alternative or complementary strategies by capitalizing on different separation principles.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the final purification stages of this compound. nih.gov It is frequently used after initial fractionation by methods like column chromatography. For instance, after preliminary separation on silica gel and Sephadex columns, fractions can be subjected to semi-preparative HPLC. nih.gov This technique utilizes a high-pressure system to pass the sample through a column packed with a stationary phase, commonly a C18 column for this compound, to achieve high resolution and speed. nih.gov

High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that uniquely avoids the use of a solid support matrix. wikipedia.orgresearchgate.net This minimizes the potential for irreversible adsorption and degradation of the analyte. wikipedia.org The separation is based on the partitioning of the compound between two immiscible liquid phases, which are held in place by centrifugal force. wikipedia.orgresearchgate.net The selection of a suitable two-phase solvent system is paramount for successful separation. aocs.org HSCCC is particularly advantageous for processing complex natural product extracts and can be scaled for larger quantities. mdpi.com The technique has been successfully applied to the isolation of various glycosides and other natural products. researchgate.netresearchgate.net

Preparative Thin-Layer Chromatography (pTLC)

For smaller-scale purification, Preparative Thin-Layer Chromatography (pTLC) offers a simple and effective method. rochester.edu In this technique, the sample is applied as a band onto a thick layer of adsorbent, typically silica gel, on a glass plate. rochester.edu The plate is then developed in a suitable solvent system, and the separated bands are visualized. The band corresponding to this compound is physically scraped from the plate, and the compound is then eluted from the adsorbent with a strong solvent. rochester.edu This method is often used to further purify fractions obtained from column chromatography. researchgate.netresearchgate.net

Crystallization

Crystallization is a non-chromatographic technique that can yield highly pure compounds. google.comnih.gov This method relies on the principle of differential solubility. nih.gov A supersaturated solution of the impure compound is prepared in a suitable solvent or solvent mixture, and as it cools or the solvent evaporates, the compound with the lower solubility crystallizes out, leaving impurities behind in the mother liquor. nih.govscielo.br For glycosides, methanol or ethanol-based solvent systems are often employed. nih.govscielo.br Re-crystallization, the process of dissolving the obtained crystals and crystallizing them again, can further enhance purity. researchgate.net This technique is valuable for obtaining a final product of high purity, which is also ideal for structural analysis methods like X-ray crystallography.

Table 1: Overview of this compound Purification Methodologies

| Purification Technique | Separation Principle | Primary Advantages | Typical Application |

| High-Performance Liquid Chromatography (HPLC) | Adsorption or partition between a liquid mobile phase and a solid stationary phase under high pressure. | High resolution, speed, and sensitivity. | Final purification of small to moderate sample quantities. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition between two immiscible phases without a solid support. wikipedia.org | No irreversible adsorption, high sample recovery, and scalability. wikipedia.orgmdpi.com | Isolation from complex mixtures and large-scale separations. |

| Preparative Thin-Layer Chromatography (pTLC) | Adsorption on a planar surface of a solid adsorbent. byjus.com | Simplicity, low cost, and speed for small quantities. researchgate.net | Purification of fractions from other chromatographic steps. |

| Crystallization | Differential solubility in a given solvent system. nih.gov | Can yield very high purity crystalline material; cost-effective. | Final purification step to obtain a highly pure solid product. |

Structural Elucidation and Characterization Techniques of Sitoindoside Ii

Spectroscopic Methods for Structural Confirmation

Spectroscopy is the primary toolset for elucidating the structure of an unknown compound. By interacting with molecules in different ways, various spectroscopic methods provide complementary pieces of information that, when combined, reveal the complete structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum shows the number of non-equivalent carbons and their chemical nature (e.g., alkyl, alkene, carbonyl). For Sitoindoside II, the ¹H NMR spectrum would show characteristic signals for the steroidal backbone of β-sitosterol, the sugar protons of the glucose unit, and the long aliphatic chain of the oleoyl (B10858665) group, including a distinctive signal for the vinylic protons of the double bond. libretexts.org The ¹³C NMR spectrum complements this by providing the carbon shifts for all 53 carbons in the molecule.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), establish the connectivity between atoms.

COSY experiments identify protons that are coupled to each other, typically on adjacent carbons, helping to trace out spin systems within the sterol, glucose, and fatty acid moieties.

HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's chemical shift based on its attached proton's signal.

HMBC is crucial for connecting the individual building blocks. It shows correlations between protons and carbons that are two or three bonds away. This technique would be used to confirm the attachment of the glucose unit to the C-3 position of the β-sitosterol core and to verify that the oleoyl group is esterified to the C-6' position of the glucose moiety.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Key Moieties of this compound Note: Exact shifts can vary based on solvent and experimental conditions. carlroth.compitt.edu

| Position | Representative ¹³C Shift (δ) | Representative ¹H Shift (δ) | Substructure |

|---|---|---|---|

| C-3 | ~79.9 | ~3.55 (m) | β-Sitosterol |

| C-5 | ~140.8 | - | |

| C-6 | ~121.7 | ~5.35 (d) | |

| C-1' | ~101.2 | ~4.38 (d) | Glucose |

| C-6'a | ~64.8 | ~4.45 (dd) | |

| C-6'b | ~4.25 (dd) | ||

| C-1'' (C=O) | ~174.5 | - | Oleoyl Chain |

| C-9'' | ~129.8 | ~5.34 (m) | |

| C-10'' | ~130.0 | ~5.34 (m) |

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, high-resolution mass spectrometry (HRMS) provides the exact molecular weight, which allows for the determination of the molecular formula (C₅₃H₉₂O₇ for this compound). avantiresearch.com

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides crucial structural information by showing how the molecule breaks apart. chemguide.co.ukuni-saarland.de In the case of this compound, the key fragmentation events would involve the cleavage of the glycosidic bond between the sitosterol (B1666911) and glucose units and the ester bond linking the oleoyl chain to the glucose.

Key Predicted Fragmentation Pathways:

Loss of the Oleoyl Chain: Cleavage of the ester linkage would result in the loss of the oleic acid residue, leading to a prominent fragment corresponding to the sitosteryl-glucoside cation.

Loss of the Entire Glycoside Moiety: Cleavage of the C3-O glycosidic bond would result in a fragment ion corresponding to the β-sitosterol aglycone.

Cleavage of the Sugar Ring: Fragmentation within the glucose ring itself can also occur.

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on molecular formula C₅₃H₉₂O₇, Molecular Weight: 841.29 g/mol ajgreenchem.comresearchgate.net

| m/z (Mass/Charge) | Identity | Fragmentation Event |

|---|---|---|

| 841.7 [M+H]⁺ or 863.7 [M+Na]⁺ | Molecular Ion | Intact molecule with proton or sodium adduct |

| 577.5 | [M - Oleic Acid + H]⁺ | Loss of the oleoyl group |

| 415.4 | [β-Sitosterol + H]⁺ | Loss of the oleoyl-glucoside moiety |

| 397.4 | [β-Sitosterol - H₂O + H]⁺ | Loss of the oleoyl-glucoside moiety and one water molecule from the sterol |

| 283.3 | [Oleic Acid + H]⁺ | Fragment corresponding to the acyl chain |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. It is particularly useful for identifying the types of chemical bonds present. scirp.org For this compound, the IR spectrum would confirm the presence of key functional groups. repec.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Hydroxyl groups (on glucose) |

| ~2925 and ~2850 | C-H stretch | Aliphatic chains (sterol and oleoyl) |

| ~1735 | C=O stretch | Ester carbonyl |

| ~1640 | C=C stretch | Alkene (in sterol and oleoyl chain) |

| ~1160 and ~1050 | C-O stretch | Glycosidic and ester linkages |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. researchgate.netmsu.edu Since this compound lacks an extensive system of conjugated double bonds (a chromophore), it does not absorb strongly in the visible or near-UV range. Its UV spectrum is expected to show only end-absorption at shorter wavelengths (typically below 220 nm) due to the isolated double bonds and carbonyl group. msu.edu

Mass Spectrometry (MS) and Fragmentation Studies

Chromatographic Techniques for Purity Assessment

Once the structure of this compound is confirmed, chromatographic techniques are essential to determine the purity of the isolated or synthesized sample. Purity of >99% is often required for reliable biological studies. avantiresearch.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. researchgate.net For purity assessment of this compound, a reversed-phase HPLC method is typically employed. The sample is injected into a column packed with a nonpolar stationary phase (like C18), and a polar mobile phase is used to elute the components. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic feature. A pure sample of this compound should ideally yield a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities. jchps.com

UHPLC is an evolution of HPLC that uses smaller particle sizes in the column packing material (<2 µm), allowing for much faster analysis times and higher resolution. acs.orgnih.gov When coupled with a Photodiode Array (PDA) detector, this system becomes exceptionally powerful. A PDA detector acquires an entire UV-Vis spectrum for every point in the chromatogram. This allows for peak purity analysis, where the spectra across a single peak are compared. nih.gov If the peak is pure (i.e., consists of only one compound), the spectra will be identical. Spectral differences across a peak would indicate the co-elution of an impurity, a problem that might be missed by a standard single-wavelength UV detector. acs.orgresearchgate.net

Table 4: Typical UHPLC-PDA Method Parameters for Steryl Glycoside Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Elution Mode | Gradient (e.g., increasing % of Mobile Phase B over time) |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Column Temperature | ~30 - 40 °C |

| PDA Detection | Scan from 200-400 nm; monitor at ~210 nm |

Analytical High-Performance Liquid Chromatography (HPLC)

Advanced Analytical Approaches in Characterization

The definitive structural elucidation and characterization of this compound, a complex steryl glucoside, has been accomplished through the application of a suite of advanced analytical techniques. These methods provide detailed insights into its molecular framework, connectivity, and stereochemistry. Key among these are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used in tandem to provide a comprehensive structural picture.

Initial isolation of this compound from plant sources, such as Aglaia argentea and Withania somnifera, is typically achieved through solvent extraction followed by chromatographic techniques like column chromatography and High-Performance Liquid Chromatography (HPLC). cmu.ac.th Once purified, the compound's identity is confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC) NMR experiments are crucial for piecing together its intricate structure.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum of this compound reveals characteristic signals for the steroidal backbone, the glucose moiety, and the oleoyl group. For instance, the anomeric proton of the β-D-glucose unit is a key indicator.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum provides information on all the carbon atoms within the molecule, including the steroidal skeleton, the sugar ring, and the fatty acid chain. The chemical shifts are indicative of the chemical environment of each carbon.

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton correlations, helping to identify adjacent protons within the spin systems of the glucose and oleoyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for determining long-range correlations between protons and carbons. For this compound, it confirms the attachment of the oleoyl group to the C-6' position of the glucose unit through the observation of a correlation between the H-6' protons of the glucose and the C-1'' carbonyl carbon of the oleate (B1233923). cmu.ac.th It also confirms the linkage of the entire glucoside unit to the C-3 position of the β-sitosterol backbone.

The molecular formula of this compound has been established as C₅₃H₉₂O₇ through NMR data. cmu.ac.th

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of sitoindostoindoside II, further corroborating the structure elucidated by NMR.

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns observed in MS/MS experiments are characteristic of the compound's structure. For instance, a common fragmentation involves the loss of the oleoyl group and the glucose moiety, resulting in a fragment corresponding to the β-sitosterol aglycone. A specific fragmentation pattern of [M+Na]⁺ m/z 863.4 → 341.2 has been reported, which confirms the structural integrity.

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for hydroxyl (-OH) groups, a carbonyl group (C=O) from the ester linkage, olefinic (C=C) bonds, and ether (C-O) linkages, consistent with its proposed structure. cmu.ac.th

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is not only used for purification but also for the identification and quantification of this compound in plant extracts. nih.gov A developed Ultra-High-Performance Liquid Chromatography (UHPLC)-Photodiode Array (PDA) method has been validated for the simultaneous determination of sitoindosides and withanolides. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of the intact glycoside due to its low volatility, GC-MS can be used to analyze the fatty acid component after hydrolysis.

The combination of these advanced analytical approaches provides a robust and detailed characterization of this compound, confirming its identity as 6'-O-oleoyl-β-D-glucoside of β-sitosterol. cmu.ac.th

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference |

| ¹H-NMR | Anomeric proton signal | Confirms β-D-glucose configuration | |

| ¹³C-NMR | ~29 distinct signals | Corresponds to the carbon skeleton | cmu.ac.th |

| HMBC | Correlation between H-6' and C-1'' | Confirms oleoyl group at C-6' of glucose | cmu.ac.th |

| HR-MS | C₅₃H₉₂O₇ | Elemental composition | cmu.ac.th |

| MS/MS | [M+Na]⁺ m/z 863.4 → 341.2 | Confirms structural integrity and fragmentation | |

| IR | Bands for -OH, C=O, C=C, C-O | Presence of hydroxyl, carbonyl, olefinic, and ether functional groups | cmu.ac.th |

Biosynthesis and Metabolic Pathways of Sitoindoside Ii

Precursor Pathways: Mevalonate (B85504) (MVA) and 2-C-Methyl-D-Erythritol-4-Phosphate (MEP)

The biosynthesis of Sitoindoside II, like other terpenoids, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov Plants employ two distinct pathways to generate these fundamental building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. nih.govrsc.orgnih.gov

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. libretexts.org A series of phosphorylation and decarboxylation reactions subsequently convert mevalonate into IPP. libretexts.org This pathway is primarily responsible for the synthesis of sesquiterpenes, triterpenes, and sterols. nih.govresearchgate.net

Conversely, the MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. rsc.org This pathway is the primary source of monoterpenes, diterpenes, and carotenoids. rsc.orggenome.jp While both pathways can operate independently, there is evidence of metabolic crosstalk between them. nih.gov For the biosynthesis of steroidal glycosides like sitoindosides, the MVA pathway is considered the predominant route for providing the initial precursors. researchgate.netresearchgate.netoup.com

Involvement of Key Enzymes in Sitoindoside Biosynthesis

The journey from the basic C5 units to the complex structure of this compound is orchestrated by a series of specific enzymes. Key among these are squalene (B77637) synthase, cycloartenol (B190886) synthase, and enzymes involved in fatty acid biosynthesis.

Squalene Synthase (SQS)

Squalene synthase (SQS) represents a critical branch point in terpenoid biosynthesis, catalyzing the first committed step towards sterol and triterpenoid (B12794562) synthesis. wikipedia.orgnih.gov This enzyme facilitates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, to form squalene (C30). wikipedia.orgnih.govfrontiersin.org This reaction is a two-step process that consumes NADPH and proceeds through a presqualene pyrophosphate (PSPP) intermediate. wikipedia.org As SQS diverts the metabolic flux from the general isoprenoid pathway specifically towards sterol biosynthesis, its activity is a key regulatory point. nih.govnih.gov Studies on Withania somnifera, a plant known to produce sitoindosides, have identified and characterized the SQS gene, highlighting its importance in the biosynthesis of withanolides, a class of compounds that includes sitoindosides. nih.govfrontiersin.org

Cycloartenol Synthase (CAS)

Following the formation of squalene, it undergoes epoxidation to form 2,3-oxidosqualene (B107256), the substrate for the next crucial enzyme, cycloartenol synthase (CAS). nih.govplos.org CAS belongs to the family of oxidosqualene cyclases (OSCs) and catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. nih.govplos.orgwikipedia.org This reaction is a pivotal step that establishes the fundamental tetracyclic steroidal skeleton. nih.gov Cycloartenol serves as the primary precursor for the biosynthesis of phytosterols (B1254722) and, by extension, steroidal glycosides like sitoindosides in plants. plos.orgnih.gov The functional importance of CAS in the biosynthesis of withanolides has been validated through gene silencing and overexpression studies in Withania somnifera. plos.org

Fatty Acid Biosynthesis Enzymes (e.g., Oleoyl (B10858665) Desaturase)

A distinguishing feature of this compound is the presence of an oleoyl group attached to the glucose moiety. smolecule.comavantiresearch.com This necessitates the involvement of fatty acid biosynthesis and subsequent acylation reactions. The synthesis of fatty acids, such as oleic acid, occurs in the cytosol through a series of reactions initiated by the carboxylation of acetyl-CoA to malonyl-CoA. aocs.orgslideshare.netslideshare.net The fatty acid synthase (FAS) complex then catalyzes the iterative elongation of the fatty acid chain. wikipedia.org

The formation of oleic acid specifically requires the action of a desaturase enzyme, such as oleoyl desaturase, which introduces a double bond into the stearoyl-ACP precursor. The final step in the formation of the oleoyl moiety of this compound would involve the esterification of oleic acid (or its activated form, oleoyl-CoA) to the 6-hydroxyl group of the glucose unit of a sitosterol (B1666911) glucoside precursor.

Integration within Steroidal Glycoside Biosynthetic Branches

The biosynthesis of this compound is intricately woven into the broader metabolic network of steroidal glycosides. The pathway diverges from general phytosterol biosynthesis at the level of 24-methylenecholesterol, which is considered a key intermediate leading to the withanolide biosynthetic branch, from which sitoindosides are derived. nih.govresearchgate.net This metabolic branching point highlights the partitioning of common precursors into different classes of steroidal compounds. nih.gov

The synthesis of the aglycone portion, a derivative of β-sitosterol, follows the established route of phytosterol biosynthesis from cycloartenol. nih.gov Subsequent modifications, including hydroxylation, oxidation, and glycosylation, lead to the formation of various steroidal saponins (B1172615) and glycosides. researchgate.netnih.gov The final steps in this compound biosynthesis would involve the glycosylation of the sitosterol-like aglycone, followed by the specific acylation with an oleoyl group. nih.gov

Transcriptional Regulation of Biosynthetic Genes

The production of this compound and related compounds is tightly regulated at the transcriptional level. The expression of key biosynthetic genes, including those for SQS and CAS, is influenced by various factors, including developmental cues and environmental stimuli. tandfonline.com

Table of Key Enzymes and Genes

| Enzyme | Gene (in Withania somnifera) | Function |

|---|---|---|

| Squalene Synthase | WsSQS | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.govfrontiersin.org |

| Cycloartenol Synthase | WsCAS | Catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol. plos.org |

| 3-hydroxy-3-methylglutaryl-CoA reductase | WsHMGR | A key regulatory enzyme in the MVA pathway. oup.com |

| 1-deoxy-D-xylulose-5-phosphate synthase | WsDXS | A key regulatory enzyme in the MEP pathway. oup.com |

Pharmacological Activities and Underlying Mechanisms of Action of Sitoindoside Ii Preclinical Studies

Neuropharmacological Activities

Sitoindoside II, often studied as part of a mixture of sitoindosides (VII-X) and withaferin A, has demonstrated significant neuropharmacological effects in animal models. scite.ai These activities point towards its potential to mitigate stress, protect neural circuits, and enhance cognitive functions.

This compound, as a constituent of Withania somnifera extracts, contributes to the plant's well-documented anti-stress and adaptogenic properties. scite.airesearchgate.net Adaptogens are substances that increase the state of non-specific resistance in an organism, helping it to counteract and adapt to adverse physical, chemical, or biological stressors. Preclinical studies have shown that sitoindosides can produce significant anti-stress activity. scite.aiscispace.com

In animal models, these compounds have been observed to attenuate the biochemical markers associated with stress. For instance, they can prevent the stress-induced increases in adrenal gland weight and normalize levels of plasma cortisol and blood glucose that are typically altered during a stress response. researchgate.net This modulation of the hypothalamic-pituitary-adrenal (HPA) axis is a key mechanism of adaptogenic activity. bonza.dog By stabilizing the body's stress response system, this compound helps in maintaining physiological homeostasis under stressful conditions. researchgate.netbonza.dog

| Experimental Model | Observed Effect | Biochemical Marker Modulation |

| Cold Restraint Stress | Reversion of adrenal gland weight increase | Prevention of adrenal ascorbic acid and cortisol content changes |

| Swim Endurance Test | Improved swim duration | Restoration of plasma cortisol, blood glucose, and triglyceride levels |

A significant aspect of this compound's neuropharmacological profile is its neuroprotective capacity, primarily mediated through its antioxidant effects. tums.ac.irresearchgate.net Neuronal cells are particularly vulnerable to oxidative damage due to their high rate of oxygen consumption and lipid-rich membranes. mdpi.com Oxidative stress is a key pathological factor in a range of neurodegenerative conditions. frontiersin.org

Active principles from Withania somnifera, including sitoindosides, have been shown to bolster the brain's antioxidant defense systems. tums.ac.ir In preclinical models, they enhance the activity of major free-radical scavenging enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) in the frontal cortex and striatum of the rat brain. tums.ac.irresearchgate.net By reducing lipid peroxidation and scavenging reactive oxygen species (ROS), these compounds protect neurons from oxidative damage and subsequent cell death (apoptosis). tums.ac.irmdpi.com This mechanism involves down-regulating the production of nitric oxide and suppressing the activation of stress-related enzymes, thereby preserving neuronal integrity. researchgate.net

| Enzyme/Process | Effect of Sitoindoside Administration | Underlying Mechanism |

| Superoxide Dismutase (SOD) | Increased activity | Enhanced scavenging of superoxide radicals |

| Catalase (CAT) | Increased activity | Improved detoxification of hydrogen peroxide |

| Glutathione Peroxidase (GPX) | Augmented activity | Increased reduction of hydrogen peroxide and lipid hydroperoxides |

| Lipid Peroxidation | Reduced levels | Protection of neuronal membranes from oxidative damage |

This compound and related compounds have demonstrated notable nootropic, or cognition-enhancing, effects in preclinical studies. scispace.com These properties are particularly relevant for age-related cognitive decline and memory deficits. nih.gov In animal models, administration of sitoindosides augmented learning acquisition and memory retention in both young and old rats. scispace.com

One of the experimental models used to test these effects is the scopolamine-induced amnesia model. mdpi.com Scopolamine (B1681570) is a drug that blocks cholinergic signaling, leading to memory impairment. mdpi.com Extracts containing sitoindosides have been shown to reverse the cognitive deficits induced by agents like scopolamine and ibotenic acid, suggesting a potent memory-improving effect. nih.gov The increase in cortical muscarinic acetylcholine (B1216132) receptor capacity might partly explain these cognition-enhancing and memory-improving effects. tums.ac.irnih.gov

The neuropharmacological activities of this compound are also linked to its ability to modulate key neurotransmitter systems in the brain, particularly the cholinergic and GABAergic systems. bonza.dogtums.ac.ir Proper functioning of these systems is crucial for cognition, mood regulation, and stress management.

Preclinical research indicates that sitoindosides can influence cholinergic signaling. researchgate.net They have been found to slightly enhance the activity of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, in some brain regions like the lateral septum and globus pallidus, while decreasing its activity in others. scispace.com Furthermore, extracts containing these compounds have been shown to increase choline (B1196258) acetyltransferase (ChAT) activity, which is involved in acetylcholine synthesis, and boost the capacity of cortical muscarinic acetylcholine receptors. nih.govmdpi.com This modulation of the cholinergic system is a likely contributor to the observed memory-enhancing effects. tums.ac.irnih.gov There is also evidence to suggest a GABA-mimetic effect, which would contribute to the anxiolytic and calming properties by enhancing GABAergic signaling, although this is less specifically defined for this compound itself. scite.aibonza.dog

The combined neuroprotective, antioxidant, and neurotransmitter-modulating effects of this compound suggest its potential relevance in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. scite.aismolecule.com While direct clinical evidence is lacking, preclinical models provide valuable insights. Neurodegeneration is characterized by the progressive loss of neuronal structure and function, often involving oxidative stress, inflammation, and protein aggregation. nih.govfrontiersin.org

In animal models of Alzheimer's disease, extracts containing sitoindosides have been shown to reverse cognitive deficits and the reduction in cholinergic markers. nih.gov By protecting against oxidative damage, reducing inflammation, and supporting cholinergic function, these compounds address several pathological mechanisms of the disease. tums.ac.irnih.gov For instance, withanolides, which are structurally related to sitoindosides, have been shown to promote the regeneration of axons and dendrites and restore synapses in mouse models. nih.gov Similarly, in models of Parkinson's disease, which involves the loss of dopaminergic neurons, the antioxidant properties of these compounds are considered beneficial. scite.aimdpi.com

Modulation of Neurotransmitter Systems (e.g., GABAergic, Cholinergic)

Immunomodulatory Effects

In addition to its effects on the central nervous system, this compound exhibits significant immunomodulatory activity. smolecule.commdpi.com This involves regulating the activity of the immune system to enhance host defense. scispace.com Preclinical studies have demonstrated that sitoindosides IX and X, which are closely related to this compound, can produce statistically significant mobilization and activation of peritoneal macrophages. scispace.com

Enhancement of Immune Responses

Preclinical evidence suggests that this compound can enhance immune responses. Research indicates that sitoindosides, including this compound, contribute to the immunomodulatory activity of Withania somnifera. smolecule.comworldwidejournals.com These compounds have been shown to modulate the body's defense mechanisms, which is crucial for protecting against pathogens.

Macrophage Activation and Phagocytosis

This compound has been shown to play a role in the activation of macrophages, which are critical cells of the innate immune system responsible for phagocytosis—the process of engulfing and eliminating pathogens and cellular debris. smolecule.comescholarship.org Studies have demonstrated that a mixture of sitoindosides IX and X, which are structurally related to this compound, can mobilize and activate peritoneal macrophages, leading to enhanced phagocytosis and increased activity of lysosomal enzymes. scispace.comresearchgate.net This activation of macrophages is a key component of the innate immune response. Some research indicates that certain compounds can stimulate macrophage activity, leading to an increase in phagocytosis and the formation of vacuoles. nih.gov

Table 1: Effect of Sitoindosides on Macrophage Activity

| Compound/Extract | Effect |

| Sitoindosides IX and X | Mobilization and activation of peritoneal macrophages |

| Sitoindosides IX and X | Enhanced phagocytosis |

| Sitoindosides IX and X | Increased lysosomal enzyme activity |

Modulation of Lymphocyte Proliferation

The modulation of lymphocyte proliferation is another important aspect of the immunomodulatory effects of this compound. Lymphocytes, including T cells and B cells, are key players in the adaptive immune response. mdpi.com Preclinical studies have shown that extracts of Withania somnifera, containing sitoindosides, can enhance the proliferation of lymphocytes in response to mitogens. scispace.comresearchgate.net This suggests that this compound may contribute to the strengthening of adaptive immunity by promoting the expansion of lymphocyte populations necessary for a targeted immune response. Specifically, treatment with Withania extracts has been found to significantly stimulate the proliferation of splenocytes, bone marrow cells, and thymocytes. scispace.comresearchgate.net

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties in preclinical models. Its mechanisms of action involve the inhibition of key inflammatory molecules and signaling pathways.

Inhibition of Pro-inflammatory Cytokines

A key anti-inflammatory mechanism of this compound is its ability to suppress the production of pro-inflammatory cytokines. smolecule.com These signaling molecules, such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in orchestrating the inflammatory response. sinobiological.comtermedia.pl Research has shown that aqueous extracts of Withania somnifera, which contain sitoindosides, can inhibit the production of IL-1 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. worldwidejournals.com This inhibition of pro-inflammatory cytokines helps to dampen the inflammatory cascade. mdpi.com

Table 2: Inhibition of Pro-inflammatory Cytokines by Withania somnifera Aqueous Fraction (WSAF)

| Cytokine | Effect of WSAF on LPS-stimulated Macrophages |

| Interleukin-1 (IL-1) | Dose-dependent inhibition of production |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent inhibition of production |

Modulation of NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, and its modulation is a key aspect of the anti-inflammatory effects of this compound. mdpi.com NF-κB controls the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes. researchgate.net Preclinical studies have indicated that extracts containing sitoindosides can inhibit the activation of the NF-κB pathway. By preventing the activation of NF-κB, this compound can effectively downregulate the expression of a wide range of inflammatory mediators, thereby exerting a broad anti-inflammatory effect. nih.gov

Antioxidant and Free Radical Scavenging Properties

This compound, a prominent glycowithanolide found in Withania somnifera, has demonstrated notable antioxidant and free radical scavenging activities in various preclinical models. These properties are crucial in combating oxidative stress, a condition implicated in the pathogenesis of numerous diseases.

Reduction of Oxidative Stress Markers

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. mdpi.com This leads to damage to essential biomolecules like lipids, proteins, and DNA. nih.gov Research indicates that this compound can mitigate this damage by reducing key markers of oxidative stress.

One of the primary indicators of lipid peroxidation is the level of malondialdehyde (MDA). Studies have shown that extracts containing sitoindosides can significantly decrease the levels of MDA, thereby indicating a reduction in lipid-based oxidative damage. researchgate.net Another important marker is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), which signifies oxidative DNA damage. nih.gov The antioxidant properties of sitoindosides suggest a potential role in lowering the levels of such markers, although direct studies on this compound's effect on 8-OHdG are less documented. The free radical scavenging activity of sitoindosides has been demonstrated through their ability to neutralize stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). itmedicalteam.pl

Table 1: Effect of Sitoindoside-Containing Extracts on Oxidative Stress Markers

| Marker | Effect | Implication |

|---|---|---|

| Malondialdehyde (MDA) | Decreased levels | Reduction in lipid peroxidation |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Potentially decreased levels | Attenuation of oxidative DNA damage |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) | Scavenged | Potent free radical neutralizing capacity |

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Catalase, Glutathione Peroxidase)

The body possesses an endogenous defense system of antioxidant enzymes to neutralize ROS. news-medical.net These include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). news-medical.netscispace.com Preclinical studies have shown that sitoindosides can bolster this defense system by enhancing the activities of these crucial enzymes.

Table 2: Impact of Sitoindosides on Endogenous Antioxidant Enzymes

| Enzyme | Function | Effect of Sitoindosides |

|---|---|---|

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen | Increased activity |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen | Increased activity |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides | Increased activity |

Anticancer and Antiproliferative Potential

This compound has emerged as a compound of interest in oncology research due to its demonstrated anticancer and antiproliferative properties in preclinical settings. smolecule.com Its multifaceted mechanism of action targets various hallmarks of cancer.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. mdpi.com A key strategy in cancer therapy is to induce apoptosis in tumor cells. mdpi.com this compound has been shown to be an effective inducer of apoptosis in several cancer cell lines. smolecule.com

Studies have demonstrated that treatment with this compound can lead to a significant reduction in the viability of cancer cells, such as breast cancer cells, by activating apoptotic pathways. The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.comnih.gov For instance, research has shown that this compound can activate caspase pathways, leading to the programmed death of cancer cells. Furthermore, the pro-apoptotic effects can involve the modulation of Bcl-2 family proteins, which are key regulators of apoptosis. mdpi.com

Table 3: Apoptotic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Key Findings | Mechanism |

|---|---|---|

| Breast Cancer Cells | Reduced cell viability, induced apoptosis | Activation of caspase pathways |

| Various Cancer Cells | Induction of apoptosis | Modulation of cell cycle proteins |

Modulation of Cell Cycle Progression

The cell cycle is a tightly regulated process that governs cell proliferation. genome.jp In cancer, this regulation is often lost, leading to uncontrolled cell division. frontiersin.org this compound has been found to modulate cell cycle progression, thereby inhibiting the proliferation of cancer cells. nih.gov

Research suggests that this compound can cause a cell cycle block, leading to an accumulation of cells in a particular phase of the cell cycle, often the G2/M phase. scispace.com This disruption of the cell cycle prevents cancer cells from dividing and proliferating. nih.gov The modulation of cell cycle proteins is a key mechanism through which this compound exerts its antiproliferative effects.

Table 4: Modulation of Cell Cycle by this compound

| Effect | Phase of Cell Cycle Arrest | Consequence |

|---|---|---|

| Cell cycle block | G2/M phase | Inhibition of cancer cell proliferation |

Inhibition of Tumor Growth in Animal Models

The anticancer potential of this compound observed in cell-based assays has been further validated in animal models of cancer. oncotarget.com Administration of extracts containing sitoindosides has been shown to significantly inhibit tumor growth.

In studies using mouse tumor models, treatment with formulations containing sitoindosides resulted in a substantial reduction in tumor volume and weight. tandfonline.com For example, in a study on urethane-induced lung adenomas in mice, the administration of a Withania somnifera extract containing sitoindosides significantly reduced tumor incidence. scispace.com These findings in animal models provide strong preclinical evidence for the in vivo anticancer efficacy of this compound. oncotarget.commdpi.com

Table 5: Inhibition of Tumor Growth by Sitoindoside-Containing Extracts in Animal Models

| Animal Model | Type of Cancer | Outcome |

|---|---|---|

| Mice | Urethane-induced lung adenoma | Significant reduction in tumor incidence |

| Mice | Various tumor models | Inhibition of tumor growth |

Influence on Metastasis-Related Pathways (e.g., Vimentin)

The process of metastasis, where cancer cells spread from the primary tumor to distant sites, is a complex cascade of events and a major cause of cancer-related mortality. crownbio.com A key event in this process is the epithelial-mesenchymal transition (EMT), where cancer cells lose their epithelial characteristics and gain migratory and invasive properties. nih.gov Vimentin (B1176767), an intermediate filament protein, is a well-established marker of EMT; its upregulation is frequently associated with increased tumor growth, invasion, and poor prognosis in various cancers. nih.gov

While plant extracts from Withania somnifera, a known source of sitoindosides, have been shown to inhibit cancer metastasis by targeting vimentin, direct preclinical evidence specifically linking this compound to the modulation of vimentin or other defined metastasis-related pathways is not extensively detailed in the current body of scientific literature. nih.gov Preclinical models, including orthotopic xenografts and genetically engineered mouse models, are crucial for studying the multistep metastatic process and are increasingly used to understand the underlying biological mechanisms and test novel therapeutics. crownbio.comfrontiersin.org Future investigations using such models could elucidate the specific role, if any, of this compound in the context of cancer metastasis.

Molecular Targets and Signaling Pathways in Cancer Cells (e.g., Caspase Pathways, STAT3)

The anticancer potential of natural compounds often lies in their ability to modulate specific signaling pathways that control cell proliferation, survival, and death. frontiersin.org Preliminary research suggests that this compound possesses anticancer properties, potentially by inducing apoptosis (programmed cell death) and modulating growth factor signaling pathways. smolecule.com

Caspase Pathways: Apoptosis is a critical process for eliminating potentially malignant cells and is executed by a family of proteases called caspases. nih.govnih.gov The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis. nih.gov Cancer cells often develop mechanisms to evade apoptosis by downregulating caspase function or overexpressing inhibitor of apoptosis (IAP) proteins. mdpi.com Some studies have indicated that this compound may induce apoptosis through the activation of caspase pathways, suggesting a potential mechanism for its anti-cancer activity. Extracts from Withania somnifera, which contain a variety of compounds including sitoindosides and withanolides, have been shown to induce apoptosis by regulating proteins in the Bcl-2 family and reducing the expression of IAP proteins. nih.gov

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer development by promoting cell proliferation, survival, and angiogenesis. cellsignal.com Persistent activation of the STAT3 signaling pathway is common in many human cancers, making it a prime target for cancer therapy. nih.gov While numerous natural compounds have been investigated for their ability to inhibit STAT3 signaling, specific preclinical studies detailing the direct inhibitory effect of this compound on the STAT3 pathway are limited in the available literature. Research on Withaferin A, another compound from Withania somnifera, has shown it can suppress STAT3, indicating that constituents of this plant can target this oncogenic pathway. nih.gov

Other Investigated Biological Activities (In Vitro/Preclinical)

Beyond its potential in oncology, this compound has been explored for other biological effects in preclinical settings.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antimalarial)

Antibacterial Activities: The search for new antimicrobial agents from natural sources is driven by the rise of antibiotic resistance. biomedpharmajournal.org Extracts from plants known to contain this compound, such as Withania somnifera and Musa sapientum, have demonstrated antibacterial activity against a range of pathogens. researchgate.net Studies on methanolic extracts of W. somnifera have shown inhibitory effects on various Gram-positive and Gram-negative bacteria. While the specific contribution of this compound to this activity is often not isolated, its presence in these active extracts suggests it may play a role. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these studies. microbe-investigations.combmglabtech.com

Table 1: Preclinical Antibacterial Activity of Extracts from Plants Containing Sitoindosides

| Plant Source | Extract Type | Tested Bacteria | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Musa sapientum | Methanol (B129727) (Pulp) | Bacillus subtilis, Escherichia coli, Shigella dysenteriae, Staphylococcus aureus | Good antimicrobial activity with zones of inhibition ranging from 15-19 mm. | researchgate.net |

This table is based on data from extracts and does not represent the activity of isolated this compound.

Antifungal Activities: Similar to its antibacterial properties, the antifungal potential of this compound is primarily inferred from studies on plant extracts. Acetone extracts from the fruits of W. somnifera have shown significant fungal mycelia inhibition against plant pathogens like Fusarium culmorum and Rhizoctonia solani. mdpi.com Other research has noted the antifungal effects of W. somnifera extracts against Trichophyton violaceum. The activity is often attributed to a complex mixture of compounds, including saponins (B1172615) (like sitoindosides), withanolides, and flavonoids. mdpi.com

Table 2: Preclinical Antifungal Activity of Extracts from Plants Containing Sitoindosides

| Plant Source | Extract Type | Tested Fungi | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Withania somnifera | Acetone (Fruit) | Fusarium culmorum, Rhizoctonia solani | Up to 84.07% and 67.03% inhibition of fungal mycelia, respectively, at a 3% extract concentration. | mdpi.com |

This table is based on data from extracts and does not represent the activity of isolated this compound.

Antimalarial Activities: Malaria remains a significant global health threat, and there is a continuous search for new and effective therapeutic agents. mdpi.com this compound has been identified as a compound with potential antimalarial activity. biosynth.com It has been isolated from plants like Musa paradisiaca and Cichorium intybus in studies screening for antimalarial compounds. tandfonline.comscispace.com However, detailed preclinical data, such as the half-maximal inhibitory concentration (IC50) values for pure this compound against Plasmodium falciparum strains, are not consistently reported in the reviewed literature, making it difficult to quantify its specific efficacy. tandfonline.comajol.info

Structure Activity Relationship Sar Studies of Sitoindoside Ii and Its Analogues

Impact of Glycosidic Moiety on Biological Activity

Glycosylation, the attachment of sugar moieties, significantly influences the pharmacokinetic and pharmacodynamic properties of natural products. db-thueringen.de The sugar portion of a glycoside can be crucial for its bioactivity and often improves water solubility, which affects its absorption, distribution, and elimination in the body. db-thueringen.de

In the case of sitoindoside II, a steroidal glycoside, the glucose moiety is a key structural feature. Studies have indicated that the presence of the sugar can modulate the biological effects of the parent aglycone, β-sitosterol. For instance, while β-sitosterol itself exhibits certain biological activities, the addition of the glucose unit can alter its potency and spectrum of action. cmu.ac.th

Research comparing β-sitosterol with its glycosylated forms, including this compound, has shown that the glycosidic linkage can impact cytotoxicity. cmu.ac.th In one study, β-sitosterol demonstrated stronger cytotoxic activity against P-388 murine leukemia cells compared to its glycosylated counterparts, including this compound and β-sitosterol glucoside. cmu.ac.th This suggests that for this specific activity, the presence of the sugar moiety may decrease the compound's potency. cmu.ac.th

The hydrophilic nature of the glucose unit in this compound is expected to increase its water solubility compared to the aglycone, potentially influencing its bioavailability and interaction with biological targets. db-thueringen.de

Role of Acyl Group (Oleoyl) in Pharmacological Effects

This compound is distinguished by the presence of an oleoyl (B10858665) group attached to the glucose moiety. This acyl chain plays a critical role in the compound's pharmacological profile. The oleoyl group, a monounsaturated fatty acid, imparts a lipophilic character to the molecule, which can enhance its ability to cross cell membranes.

The uniqueness of the oleoyl group in this compound contributes to its distinct biological activities. For example, the anti-stress and immunomodulatory activities of related sitoindosides have been attributed in part to their acyl components. While direct comparative studies isolating the effect of the oleoyl group in this compound are limited, the general principle in withanolide and sitoindoside chemistry is that the nature of the fatty acid ester moiety can significantly impact bioactivity. mdpi.com

One study highlighted that the presence of a fatty acid ester at the 6'-position of the glucose in this compound was established through spectroscopic analysis. cmu.ac.th This structural feature is a key differentiator from other related glycosides and is thought to be a determinant of its specific pharmacological actions.

Comparison with Related Steroidal Glycosides (e.g., Sitoindosides VII, VIII, IX, X)

This compound belongs to a larger family of related steroidal glycosides, including sitoindosides VII, VIII, IX, and X, which have been primarily isolated from Withania somnifera (Ashwagandha). scispace.comresearchgate.netcaldic.comjddtonline.info These compounds share a common structural backbone but differ in their specific substitutions, leading to variations in their biological activities.

Sitoindosides VII and VIII are acylsterylglucosides that have demonstrated significant anti-stress activity. scispace.commdpi.com Like this compound, they possess an acyl group, which appears to be important for this effect. scispace.com

Sitoindosides IX and X are classified as glycowithanolides, where a glucose molecule is attached at a different position (C-27) of the withanolide skeleton. researchgate.netjddtonline.infomdpi.com These compounds have shown immunomodulatory and CNS effects, including anti-stress and memory-enhancing properties. scispace.commdpi.com

A key distinguishing feature among these sitoindosides is the nature and position of the glycosidic and acyl attachments. While this compound has an oleoyl group on the glucose attached to the steroidal aglycone, sitoindoside I, for example, contains a palmitoyl (B13399708) (C16:0) chain instead. This difference in the acyl group affects the compound's hydrophobicity and potential interactions with cell membranes.

The collective research on these related compounds underscores that variations in the steroidal skeleton, the sugar moiety, and the acyl group all contribute to the diverse pharmacological profiles observed within this class of natural products. scispace.commdpi.com

Insights from Derivatization Studies on Activity Modulation

Derivatization studies, where the core structure of a molecule is chemically modified, provide valuable insights into SAR. While specific derivatization studies focusing exclusively on this compound are not extensively reported in the available literature, broader research on withanolides and related steroidal glycosides offers relevant principles.

For withanolides in general, the esterification of hydroxyl groups has been shown to enhance activity profiles. mdpi.com For instance, acylated derivatives of withaferin A exhibited increased cytotoxic activity against several cancer cell lines. mdpi.com This suggests that modifying the acyl group or introducing new ester functionalities could be a viable strategy for modulating the activity of this compound.

In one study, the removal of both the oleoyl and glucose moieties from this compound to yield the aglycone β-sitosterol resulted in increased cytotoxicity, indicating that for this particular biological endpoint, the glycosidic and acyl portions were not essential and may even hinder activity. cmu.ac.th

Chemical Synthesis and Semi Synthetic Derivatization of Sitoindoside Ii

Synthetic Routes from Precursors (e.g., β-Sitosterol Glucoside)